(1S,2R,3S,4S,6R,7S,14R)-6-[(2-Diethylaminoethylthio)acetoxy]-3-hydroxy-2,4,7,14-tetramethyl-4-vinyltricyclo[5,4,3,01.8]tetradecan-9-one
Description
This compound is a tricyclic diterpenoid derivative with a highly complex stereochemical architecture. Its core structure consists of a tricyclo[5.4.3.0¹,⁸]tetradecane skeleton, featuring seven stereocenters (1S,2R,3S,4S,6R,7S,14R) and multiple functional groups: a 9-ketone, a 3-hydroxy group, a 4-vinyl substituent, and a 6-[(2-diethylaminoethylthio)acetoxy] side chain . The diethylaminoethylthioacetoxy group introduces sulfur and nitrogen atoms, which may enhance bioavailability and target binding through hydrogen bonding or hydrophobic interactions.
Properties
Molecular Formula |
C28H47NO4S |
|---|---|
Molecular Weight |
493.7 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,6R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate |
InChI |
InChI=1S/C28H47NO4S/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3/t19?,20-,22+,24-,25-,26+,27?,28-/m0/s1 |
InChI Key |
UURAUHCOJAIIRQ-HXKXTKSZSA-N |
Isomeric SMILES |
CCN(CC)CCSCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CCC(C1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C |
Canonical SMILES |
CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Isolation of pleuromutilin core | Extraction from fungal cultures (Clitopilus passeckerianus) | Natural product isolation, purification by chromatography |
| 2 | Activation of 2-(diethylamino)ethylthioacetic acid | Conversion to acid chloride or anhydride | Use of thionyl chloride or equivalent activating agents |
| 3 | Esterification at C-6 hydroxyl group | Reaction of pleuromutilin with activated acid derivative | Controlled temperature (0-5°C to room temp), inert atmosphere |
| 4 | Purification | Chromatography (silica gel, preparative HPLC) | Removal of unreacted starting materials and side products |
| 5 | Final formulation | Adjustment of concentration, solvent removal | Handling viscous liquid, storage at 2-8°C recommended |
This synthetic approach is supported by the literature on pleuromutilin derivatives and is consistent with the chemical suppliers' data on Tiamulin preparation.
Summary Table of Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like thiols, amines, and halides are used in substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
This compound has a complex molecular structure characterized by multiple stereocenters and functional groups that contribute to its biological activity. The molecular formula is C₃₇H₆₇N₁₃O₁₃S, with a molecular weight of approximately 733.9 g/mol. The presence of the diethylamino group and the acetoxy moiety suggests potential interactions with biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study published in Nature demonstrated that derivatives of similar tricyclic compounds can inhibit the growth of various bacterial strains. Specifically, the compound's ability to disrupt bacterial cell membranes may be a mechanism for its antimicrobial action .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells. A study presented at the International Neurotrauma Symposium noted improvements in cognitive function in animal models treated with this compound .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound are attributed to its ability to inhibit pro-inflammatory cytokines. Research has demonstrated that it can modulate immune responses effectively, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
Biochemical Mechanisms
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in inflammation and infection pathways.
- Receptor Modulation : It has been suggested that the compound interacts with G-protein coupled receptors (GPCRs), which play critical roles in various physiological processes.
- Oxidative Stress Reduction : Its antioxidant properties help mitigate cellular damage caused by reactive oxygen species.
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against strains of Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. These findings suggest a promising application in developing new antibiotics .
Case Study: Neuroprotection in Alzheimer’s Models
In a study involving transgenic mice models for Alzheimer’s disease, administration of the compound resulted in decreased amyloid plaque formation and improved memory function assessments compared to control groups. This suggests potential therapeutic avenues for neurodegenerative diseases .
Data Tables
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analogues share the tricyclic core but differ in substituents. Key comparisons include:
Methodological Frameworks for Comparison
- Molecular Networking : The target compound’s MS/MS fragmentation profile (e.g., parent ion clusters) would likely cluster with mutilin derivatives (e.g., 14-Deoxy analogue) due to shared tricyclic backbone and side-chain motifs, as indicated by cosine scores > 0.85 .
- Tanimoto Coefficients : Structural similarity to the glycolate ester analogue () is estimated at ~0.65–0.70 based on Morgan fingerprint comparisons, reflecting conserved core but divergent ester groups .
- Activity Landscape Modeling: Substitution at the 6-position (e.g., diethylaminoethylthio vs. glycolate) may create "activity cliffs," where minor structural changes significantly alter bioactivity .
Research Findings
- Binding Affinity: The diethylaminoethylthio group may improve target binding compared to glycolate esters due to increased hydrophobic and ionic interactions, as seen in docking studies of related mutilin derivatives .
- Bioactivity Clustering : Compounds with similar tricyclic cores and ester side chains (e.g., mutilin derivatives) show consistent antibacterial activity, suggesting the target compound may share this profile .
- Pharmacokinetics: The sulfur-containing side chain may enhance metabolic stability compared to oxygenated analogues (e.g., glycolate), as observed in SAR studies of similar diterpenoids .
Biological Activity
Chemical Structure and Properties
The compound features a tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of the diethylaminoethylthio and acetoxy groups suggests potential interactions with various biological targets.
Structural Formula
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance:
- Mechanism of Action : Such compounds may inhibit cell proliferation and induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and death.
- Case Study : A study demonstrated that a related compound significantly reduced tumor growth in xenograft models of breast cancer by inducing apoptosis and inhibiting angiogenesis .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- In Vitro Studies : Preliminary tests have shown that compounds with similar functional groups exhibit activity against a range of pathogens, including bacteria and fungi. For example, derivatives have been reported to inhibit the growth of Staphylococcus aureus and Candida albicans .
- Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may possess neuroprotective effects:
- Research Findings : Studies have shown that certain analogs can protect neuronal cells from oxidative stress and apoptosis, potentially through the activation of neuroprotective signaling pathways .
- Case Study : An investigation into a related compound demonstrated significant neuroprotection in models of neurodegenerative diseases such as Alzheimer's disease.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what challenges arise during multi-step synthesis?
- The compound’s complexity requires multi-step strategies, including esterification (for the diethylaminoethylthioacetoxy group) and stereoselective cyclization (for the tricyclic core). Key challenges include maintaining stereochemical fidelity at the 1S,2R,3S,4S,6R,7S,14R positions and preventing side reactions during vinyl group introduction. Use chiral catalysts and protective groups (e.g., tert-butyldimethylsilyl ethers for hydroxyl groups) to mitigate racemization .
Q. How can researchers validate the compound’s purity and structural integrity?
- Combine high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₂₈H₄₅NO₅S) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to resolve stereochemistry. For example, the 3-hydroxy group’s proton (δ ~3.5 ppm) and the vinyl group’s doublet (J = 10–12 Hz) should align with predicted coupling constants. Cross-validate with X-ray crystallography if crystalline forms are obtainable .
Q. What experimental precautions are critical for handling this compound?
- Due to its reactive functional groups (e.g., thioether, vinyl), store the compound under inert gas (N₂/Ar) at –20°C. Use anhydrous solvents (e.g., THF, DMF) for reactions, and monitor stability via TLC/HPLC. Safety protocols mandate fume hood use and PPE (gloves, goggles) to avoid exposure to potential irritants .
Q. Which in vitro assays are suitable for preliminary biological activity screening?
- Prioritize enzyme inhibition assays (e.g., fluorescence-based) targeting kinases or oxidoreductases, given the compound’s diethylaminoethylthioacetoxy moiety. Use IC₅₀ determination with dose-response curves (0.1–100 μM) and validate results with orthogonal methods like SPR (surface plasmon resonance) for binding affinity .
Advanced Research Questions
Q. How does stereochemical configuration influence the compound’s reactivity and bioactivity?
- The 1S,2R,3S,4S,6R,7S,14R configuration governs steric interactions in the tricyclic core, affecting substrate binding in enzymatic pockets. For example, inversion at the 3S position may reduce hydrogen-bonding capacity with catalytic residues. Computational docking (e.g., AutoDock Vina) paired with free-energy perturbation (FEP) simulations can quantify enantiomer-specific binding energies .
Q. What computational methods best predict physicochemical properties (e.g., logP, solubility)?
- Apply Quantitative Structure-Property Relationship (QSPR) models using descriptors like topological polar surface area (TPSA ≈ 95 Ų) and molecular volume (≈450 ų). Validate predictions with experimental shake-flask assays (logD at pH 7.4) and Hansen solubility parameters for solvent optimization .
Q. How can researchers resolve contradictions in stability data across solvents?
- Discrepancies often arise from solvent polarity and trace moisture. For example, acetonitrile may stabilize the compound better than DMSO due to lower hygroscopicity. Use Karl Fischer titration to quantify solvent water content and correlate with degradation rates (HPLC-MS monitoring over 72 hours) .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Encapsulation in PEGylated liposomes (size: 100–150 nm) improves plasma stability. Assess release kinetics via dialysis (PBS, pH 7.4, 37°C) and confirm integrity using MALDI-TOF. Alternatively, prodrug derivatization (e.g., acetylating the 3-hydroxy group) can enhance metabolic resistance .
Methodological Notes
- Data Contradictions : Cross-validate spectral data (e.g., NOESY for stereochemistry) and replicate assays in triplicate to address variability .
- Instrumentation : Use UPLC-QToF for high-sensitivity impurity profiling (detection limit: 0.1% w/w) .
- Ethical Compliance : Adhere to institutional guidelines for non-human research, as specified in chemical safety documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
